6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-(2-methylpropylsulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-8(2)6-16(14,15)13-4-9-3-11-7-12-10(9)5-13/h3,7-8H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINMVWVOOLEEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CC2=CN=CN=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrimidine derivative with a sulfonylating agent such as 2-methylpropanesulfonyl chloride in the presence of a base like triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Sulfonyl Derivatives
- 6-(4-Ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1706373-83-2):
Halogenated Derivatives
- 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 785775-01-1):
- Molecular Formula : C6H5N3Cl2
- Molecular Weight : 190.03 g/mol
- Key Differences : Chlorine atoms at positions 2 and 4 act as electron-withdrawing groups, increasing electrophilicity and reactivity toward nucleophilic substitution. This contrasts with the sulfonyl group’s electron-withdrawing and stabilizing effects .
Heterocyclic-Functionalized Derivatives
- However, the larger substituent may reduce metabolic stability .
Parent Structure
- Sulfonyl or halogen substituents enhance both physicochemical and pharmacological properties .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural analogs.
Key Research Findings
- Sulfonyl Derivatives : Sulfonated pyrrolo[3,4-d]pyrimidines (e.g., ) are often synthesized as intermediates for kinase inhibitors. The sulfonyl group enhances stability and modulates solubility .
- Halogenated Analogs : Chlorinated derivatives () serve as precursors for cross-coupling reactions, enabling diversification of the core structure .
- Thiadiazole-Morpholine Hybrids : These compounds () demonstrate improved binding to ATP pockets in kinases due to the thiadiazole’s planar structure and morpholine’s solubility-enhancing properties .
Biological Activity
6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound based on existing research, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[3,4-d]pyrimidine core structure substituted with a sulfonyl group. Its molecular formula is C10H14N4O2S, and it has a molecular weight of approximately 246.31 g/mol. The presence of the sulfonyl group is expected to influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biological pathways. Research indicates that it may act as an inhibitor of certain kinases and enzymes that play critical roles in cell signaling and proliferation.
Antitumor Activity
Several studies have reported the antitumor properties of this compound. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations ranging from 10 µM to 50 µM.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria.
- Research Findings : A study showed that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus by 50%, indicating potential as a lead compound for developing new antimicrobial agents.
Pharmacological Profile
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | Induces apoptosis | |
| Antimicrobial | Staphylococcus aureus | Inhibits growth | |
| Enzyme Inhibition | Kinases | Modulates signaling pathways |
Toxicity and Safety
Toxicological assessments are crucial for determining the safety profile of any new compound. Current data on the toxicity of this compound indicate low acute toxicity in animal models; however, further studies are needed to establish a comprehensive safety profile.
Q & A
Q. Table 1: Example Reaction Parameters
Basic Question: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks by comparing to related pyrrolopyrimidine derivatives. For example, the sulfonyl group’s methyl protons typically appear as a singlet near δ 1.2–1.5 ppm .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine ring (e.g., δ 3.5–4.5 ppm for NH and CH₂ groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the sulfonyl substituent .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Advanced Question: How can computational methods like quantum chemical calculations be integrated with experimental data to predict and validate reaction pathways for sulfonyl-substituted pyrrolopyrimidines?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model sulfonylation transition states. Compare activation energies for alternative pathways (e.g., SN1 vs. SN2 mechanisms) .
- Solvent Effects : Apply continuum solvation models (e.g., SMD) to predict solvent-dependent reactivity .
- Validation : Cross-reference computed NMR chemical shifts (via GIAO-DFT) with experimental data to confirm intermediate structures .
Q. Example Workflow :
Simulate sulfonyl group attachment using Gaussian or ORCA.
Compare calculated vs. experimental NMR shifts (mean absolute error < 0.1 ppm indicates reliability).
Optimize reaction conditions based on energy barriers .
Advanced Question: What strategies are recommended for resolving contradictions between theoretical predictions and experimental observations in the reactivity of this compound?
Methodological Answer:
- Statistical Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent, stoichiometry) and identify interactions causing discrepancies .
- Cross-Validation : Replicate key experiments under controlled conditions (e.g., inert atmosphere) to rule out side reactions .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N in the pyrimidine ring) to track reaction pathways via MS/NMR .
Case Study :
If DFT predicts a low-energy pathway not observed experimentally:
Re-examine solvent effects in simulations.
Test alternative catalysts (e.g., Lewis acids) to stabilize the predicted transition state .
Advanced Question: What methodological approaches are employed to study the reaction kinetics and selectivity in derivatization reactions involving the pyrrolo[3,4-d]pyrimidine core?
Methodological Answer:
- Kinetic Profiling : Use in-situ FTIR or HPLC to monitor reaction progress and derive rate constants for sulfonyl group substitution .
- Selectivity Mapping : Screen substituents (e.g., electron-withdrawing groups on the pyrimidine ring) to assess their impact on regioselectivity .
- Microscopic Reversibility Analysis : Compare forward/reverse reaction rates under varying conditions to infer mechanistic details .
Q. Table 2: Example Kinetic Data for Derivative Formation
| Derivative | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity Factor (α) |
|---|---|---|---|
| Sulfonamide | 1.2 × 10⁻³ | 85 | 3.2 |
| Ether-linked analog | 6.7 × 10⁻⁴ | 92 | 1.8 |
Advanced Question: How can researchers design experiments to assess the impact of substituents on the biological activity of pyrrolopyrimidine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
